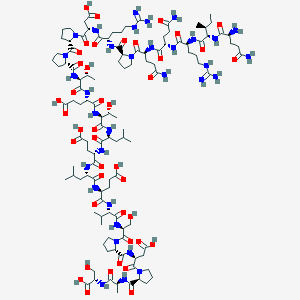

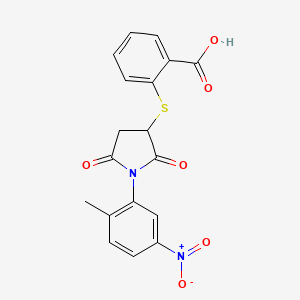

2-((1-(2-Methyl-5-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“5-Methyl-2-nitrobenzoic acid” is a key intermediate for the manufacture of synthetic 6-bromomethyl-3,4-dihydro-2-methyl-quinazolin-4-one as the material for the production of raltitrexed, which is an antimetabolite drug used in cancer chemotherapy .

Synthesis Analysis

The production of “5-methyl-2-nitrobenzoic acid” is mainly achieved by the nitration of 3-methylbenzoic acid in sulfuric acid . A new and environmentally friendly nitration process of methyl 3-methylbenzoate by mixtures of HNO3/Ac2O for the synthesis of 5-methyl-2-nitrobenzoic acid has been developed . The main advantages of this procedure are that it utilized a high selectivity of substrates and a green nitrating process .Chemical Reactions Analysis

In the synthesis of “5-methyl-2-nitrobenzoic acid”, the key process is the nitration of methyl 3-methylbenzoate . Various nitration approaches have been explored to avoid the problems of the traditional mixed-acid method .Applications De Recherche Scientifique

Application in Cancer Chemotherapy

Field

Medical Science - Oncology

Methods of Application

The production of 5-methyl-2-nitrobenzoic acid is mainly achieved by the nitration of 3-methylbenzoic acid in sulfuric acid .

Results or Outcomes

Raltitrexed is used in the treatment of cancer, demonstrating the potential therapeutic value of these types of compounds .

Application in Antibacterial Activity

Field

Medical Science - Microbiology

Summary of Application

1-(2-Methyl-5-nitrophenyl)-5-oxo-N-(3-sulfamoylphenyl)pyrrolidine-3-carboxamide and its 4-sulfamoylphenyl analogue have demonstrated excellent antibacterial activity .

Methods of Application

These compounds were synthesized from 1-(2-methyl-5-nitrophenyl)-5-oxopyrrolidine-3-carbohydrazide .

Results or Outcomes

These compounds have shown excellent antibacterial activity with MIC and MBC values of 7.8 and 15.6 µg/mL, respectively, against P. aeruginosa and L. monocytogenes .

Application in Green Chemistry

Field

Chemistry - Green Chemistry

Methods of Application

The production of 5-methyl-2-nitrobenzoic acid is mainly achieved by the nitration of 3-methylbenzoic acid in sulfuric acid . The new process utilizes a high selectivity of substrates and a green nitrating process .

Results or Outcomes

This new process has made control of the reaction rate much easier and has greatly reduced the amount of acid waste water emissions .

Application in Organic Chemistry

Field

Chemistry - Organic Chemistry

Summary of Application

N-bromosuccinimide (NBS) is used in free radical reactions to brominate the benzylic position .

Methods of Application

In the initiating step, the NBS loses the N-bromo atom, leaving behind a succinimidyl radical (S·). It is the S· that removes a hydrogen to form succinimide (SH) .

Results or Outcomes

This reaction demonstrates the potential of these types of compounds in organic synthesis .

Application in Environmental Chemistry

Field

Chemistry - Environmental Chemistry

Methods of Application

The nitration of methyl 3-methylbenzoate is achieved by mixtures of HNO3/Ac2O . The acetic acid and/or the acetic anhydride can be recycled by vacuum distillation, reducing the amount of acid waste water emissions .

Orientations Futures

The development of a more economic, green nitration process for the synthesis of the “5-methyl-2-nitro-benzoic acid” is highly desirable . The focus of future attempts could be on the nitrification process, and key to the strategy is to synthesize methyl 3-methylbenzoate in the presence of reactant 3-methylbenzoic acid .

Propriétés

IUPAC Name |

2-[1-(2-methyl-5-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O6S/c1-10-6-7-11(20(25)26)8-13(10)19-16(21)9-15(17(19)22)27-14-5-3-2-4-12(14)18(23)24/h2-8,15H,9H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXAHMXIYRMPRFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])N2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1-(2-Methyl-5-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Tert-butyl-2-{[1-(cyclopentylmethyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2815145.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2815147.png)

![N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-(4-fluorophenyl)ethanediamide](/img/structure/B2815150.png)

![N-[3-(2-oxopiperidin-1-yl)phenyl]-4-phenylbenzamide](/img/structure/B2815152.png)

![N-(furan-2-ylmethyl)-2-(3-(2-methoxyacetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2815153.png)

![N-(4-bromo-3-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/no-structure.png)

![8-[(4-benzylpiperazin-1-yl)methyl]-7-(2-methoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2815159.png)